molecular formula C8H6N4 B13702697 2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile

2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile

Cat. No.: B13702697
M. Wt: 158.16 g/mol
InChI Key: AFGTUKGQVDKMRL-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core with a methyl group at position 2 and a cyano (-CN) substituent at position 6.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

2-methylimidazo[1,2-a]pyrazine-8-carbonitrile

InChI

InChI=1S/C8H6N4/c1-6-5-12-3-2-10-7(4-9)8(12)11-6/h2-3,5H,1H3

InChI Key

AFGTUKGQVDKMRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CN=C(C2=N1)C#N

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of 2-Amino-5-X Pyridine Derivatives

Based on patent CN102786543A, a prominent method involves the cyclization of 2-amino-5-X pyridine derivatives. The process entails:

  • Dissolving 2-amino-5-X pyridine (where X = halogen or other leaving groups) in an organic solvent such as ethanol or acetonitrile at a concentration of 0.3–0.6 M.
  • Adding pinacol diboron (1.1–1.5 equivalents) and anhydrous potassium acetate (2.0–3.0 equivalents) to facilitate borylation.
  • Introducing a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) under nitrogen atmosphere.
  • Heating the mixture to 70–100°C with stirring for 5–20 hours until the reaction reaches completion, monitored via TLC.
  • Post-reaction work-up involves filtration, washing, concentration, and purification via chromatography.

This method effectively yields 2-amino-5-X pyridine boronic esters , which serve as key intermediates for subsequent cyclization to the pyrazine core.

Formation of the Imidazo[1,2-a]pyrazine Core

The core formation often proceeds via condensation reactions involving the boronic ester intermediates and suitable nitrile derivatives:

  • Reacting the boronic ester with hydrogen cyanide (HCN) or cyano-containing reagents under basic or acidic conditions.
  • Alternatively, employing oxidative cyclization using reagents such as iodine or hypervalent iodine compounds to facilitate ring closure.

Functionalization at Position 8 with a Nitrile Group

The introduction of the nitrile group at the 8-position can be achieved through:

  • Nucleophilic substitution of suitable leaving groups on the heterocycle with cyanide ions.
  • Direct cyanation of the heterocycle using metal-catalyzed C–H activation strategies, such as palladium-catalyzed cyanation, which allows for regioselective nitrile installation.

Alternative Synthetic Routes

Other approaches include:

Summary of Synthetic Pathways

Step Methodology Reagents Conditions Yield (%) References
1 Borylation of 2-amino-5-X pyridine Pinacol diboron, Pd catalyst, K acetate 70–100°C, 5–20 h 90–95
2 Cyclization to imidazo[1,2-a]pyrazine Nitrile derivatives, oxidants Reflux or microwave Variable
3 Nitrile installation at position 8 Cyanide salts, Pd catalysis Mild heating Variable

Research Findings and Optimization

Recent studies highlight the importance of:

In particular, the patent CN102786543A reports yields of approximately 90–95% for key intermediates, with subsequent cyclization steps achieving overall yields exceeding 70%.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrazine derivatives with additional functional groups .

Scientific Research Applications

2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile C₈H₆N₄ 2-CH₃, 8-CN 158.16 g/mol High electron-withdrawing potential; imaging probes
8-Chloro-2-methylimidazo[1,2-a]pyrazine C₇H₆ClN₃ 2-CH₃, 8-Cl 167.60 g/mol Enhanced reactivity for nucleophilic substitution
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate C₉H₉N₃O₂ 2-CH₃, 8-COOCH₃ 191.19 g/mol Ester group improves solubility
8-(Methylthio)imidazo[1,2-a]pyrazine C₇H₇N₃S 8-SCH₃ 165.22 g/mol Electron-donating thioether; potential metabolic stability
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine C₇H₅BrClN₃ 3-CH₃, 6-Cl, 8-Br 246.49 g/mol Halogenated derivatives for cross-coupling reactions
ADLumin-6 (Chemiluminescence Probe) C₂₃H₂₀N₄O 2-CH₃, 8-CN, benzofuran-2-yl vinyl 368.44 g/mol In vivo brain imaging applications
Key Observations:
  • Electron-withdrawing vs. Electron-donating Groups: The cyano group in the target compound enhances electrophilicity, making it suitable for applications requiring electron-deficient aromatic systems (e.g., probes or inhibitors). In contrast, methylthio (-SCH₃) or ester (-COOCH₃) groups introduce electron-donating effects, altering reactivity and solubility .
  • Halogenated Derivatives : Chloro and bromo substituents (e.g., 8-Cl, 8-Br) facilitate further functionalization via cross-coupling reactions, expanding synthetic utility .

Physical and Chemical Properties

  • Solubility: Ester derivatives (e.g., methyl carboxylates) exhibit improved aqueous solubility compared to cyano or halogenated analogs due to polar functional groups .
  • Stability: Cyano groups are generally resistant to hydrolysis under physiological conditions, whereas esters may undergo enzymatic cleavage, affecting bioavailability .

Biological Activity

2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial applications. Its unique structure, characterized by a methyl group at the second position and a carbonitrile group at the eighth position of the pyrazine ring, enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that 2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile exhibits significant anticancer properties. A study highlighted its cytotoxic effects on various cancer cell lines, with the compound showing promising activity against specific types of tumors. The structure-activity relationship (SAR) studies have demonstrated that modifications to the imidazo[1,2-a]pyrazine core can enhance cytotoxicity. For instance, derivatives with specific substitutions have shown improved inhibitory effects on cancer cell proliferation .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-Methylimidazo[1,2-a]pyrazine-8-carbonitrileMCF-7 (Breast)10.5
A549 (Lung)12.3
HeLa (Cervical)9.8
HCT116 (Colon)11.0

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. It has shown effectiveness against various Gram-negative bacteria such as Helicobacter pylori and Legionella pneumophila. The mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways .

Table 2: Antibacterial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)
Helicobacter pylori15 µg/mL
Legionella pneumophila20 µg/mL
Brucella suis18 µg/mL

The biological activity of 2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile is attributed to its ability to interact with specific biological targets. The carbonitrile group enhances its binding affinity to enzymes and receptors involved in cancer progression and bacterial survival. For example, it has been identified as a potent inhibitor of ENPP1, which plays a role in immune response regulation .

Case Studies

  • Antitumor Efficacy : In vivo studies demonstrated that the combination of 2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of approximately 77.7% in murine models .
  • Bacterial Resistance : A study focusing on the antibacterial properties revealed that this compound could effectively combat antibiotic-resistant strains of Helicobacter pylori, showcasing its potential as a novel therapeutic agent .

Q & A

Q. What are the established synthetic routes for 2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile derivatives typically involves cyclization or multicomponent reactions (MCRs). For example:

  • Multicomponent Groebke-Blackburn-Bienaymé Reaction: Pyrazine-2,3-diamine reacts with aldehydes and isocyanides under mild conditions to form imidazo[1,2-a]pyrazine scaffolds . Optimizing solvent (e.g., ethanol or DMF) and temperature (20–80°C) can improve yields (70–90%).
  • Stepwise Functionalization: Bromine or chlorine substituents at the 6- or 8-position (e.g., in Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate) are introduced via nucleophilic substitution in polar aprotic solvents like DMF .

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Reference
Groebke-Blackburn MCRPyrazine-2,3-diamine, aldehyde, EtOH70–90
Bromination/SubstitutionNBS (N-bromosuccinimide), DMF, 60°C50–65
Cyano Group IntroductionKCN/CuCN under reflux40–55

Q. Which characterization techniques are most effective for structural elucidation, and how should data be interpreted?

Methodological Answer:

  • X-ray Crystallography: SHELX software is widely used for refining crystal structures. For example, brominated derivatives (e.g., 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine) require high-resolution data to resolve substituent effects on bond angles .
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR distinguish between regioisomers. The cyano group at C8 shows a distinct 13^{13}C peak at ~115 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula, with the cyano group contributing to a [M+H]+^+ peak at m/z 200.2 (calculated for C9_9H7_7N5_5) .

Q. What are the common chemical reactions and optimal conditions for functionalizing this compound?

Methodological Answer: Key reactions include:

  • Oxidation: Hydrogen peroxide (H2_2O2_2) oxidizes methyl groups to carboxylic acids at 80°C in acetic acid .
  • Substitution: Bromine at C6 can be replaced with piperazine derivatives using DMF as a solvent and K2_2CO3_3 as a base (70°C, 12 hours) .
  • Reduction: Sodium borohydride (NaBH4_4) reduces carbonyl groups to alcohols in methanol .

Q. Table 2: Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsMajor ProductYield (%)
OxidationH2_2O2_2, AcOH, 80°C8-Carboxylic acid derivative60–75
SubstitutionPiperazine, DMF, K2_2CO3_38-Piperazinyl analog50–65
ReductionNaBH4_4, MeOH, RT8-Hydroxymethyl derivative70–85

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity for scaled-up research?

Methodological Answer:

  • Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions in substitution steps .
  • Catalyst Screening: Pd/C or CuI catalysts enhance cyanation reactions, increasing yields from 40% to 65% .
  • Purification: Use preparative HPLC with a C18 column (MeCN/H2_2O gradient) to isolate regioisomers .

Q. Table 3: Parameters Affecting Synthesis Efficiency

ParameterOptimization StrategyImpact on Yield
Solvent PolarityAcetonitrile > DMF+15%
Catalyst Loading5 mol% Pd/C vs. none+25%
Reaction Time24 hours (vs. 12) for substitution+10%

Q. How can contradictions in biological activity data be resolved, particularly regarding substituent effects?

Methodological Answer:

  • Comparative Analysis: Compare analogs like 8-cyano vs. 8-carboxylate derivatives. For instance, the cyano group enhances blood-brain barrier permeability in ADLumin-6 (a neuroimaging probe) , while carboxylates improve solubility but reduce activity .
  • Structural-Activity Relationship (SAR): Use X-ray data to correlate steric effects (e.g., bromine at C6) with reduced binding affinity in kinase assays .

Q. Table 4: Substituent Effects on Biological Activity

Substituent (Position)Biological PropertyObserved EffectReference
CN (C8)BBB permeabilityIncreased
Br (C6)Kinase inhibition IC50_{50}2x reduction
Piperazinyl (C8)Solubility in PBS (pH 7.4)+30%

Q. What computational strategies predict reactivity or target interactions for this scaffold?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with adenosine receptors, leveraging the adenine-like core of imidazo[1,2-a]pyrazines .
  • DFT Calculations: Analyze electron density maps to predict sites for electrophilic attack (e.g., C3 is more reactive than C2 due to lower HOMO-LUMO gap) .
  • MD Simulations: Assess stability of 8-cyano derivatives in lipid bilayers to prioritize neuroimaging candidates .

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